molecular formula C19H19N3O3 B11404436 N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11404436
M. Wt: 337.4 g/mol
InChI Key: OMUWFUJBEGCFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a propanamide chain linked to a 4-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is planar, as confirmed by X-ray crystallography of analogs, with bond lengths consistent with low aromaticity and heterodiene character .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H19N3O3/c1-13-3-5-14(6-4-13)19-21-18(25-22-19)12-11-17(23)20-15-7-9-16(24-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

OMUWFUJBEGCFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the propanamide moiety: This step involves the reaction of the oxadiazole intermediate with a suitable propanamide derivative, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring may produce various amine derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have evaluated the anticancer potential of N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Growth Inhibition (%)
SNB-1920.12 ± 6.2086.61
OVCAR-810.84 ± 4.2085.26
NCI-H46024.57 ± 1.6275.99
MDA-MB-23156.88 ± 5.0056.53

These results indicate that the compound exhibits potent anticancer activity, particularly against SNB-19 and OVCAR-8 cell lines, which are models for brain and ovarian cancers respectively .

Study on Anticancer Efficacy

A comprehensive study published in Tropical Journal of Pharmaceutical Research evaluated the synthesized propanamide derivatives bearing oxadiazole moieties for their anticancer properties . The study reported significant cytotoxic effects against several cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.

In Vivo Studies

Further investigations are required to validate these in vitro findings through in vivo studies to assess the pharmacokinetics and therapeutic efficacy in animal models. These studies will provide insights into dosage optimization and potential side effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

a) N-(4-Methoxyphenyl)-3-[3-(3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanamide ()
  • Structural Difference : The 4-methylphenyl group is replaced with 3-methoxyphenyl.
  • Molecular Formula : C19H19N3O4 (vs. C19H19N3O3 for the target compound).
  • Impact : The methoxy group at the meta position increases polarity (logP reduced) and may alter hydrogen-bonding interactions. The average mass is 353.38 g/mol, higher due to the additional oxygen atom.
b) 3-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)-N-(4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidin-2-yl)propanamide ()
  • Structural Difference : The 4-methylphenyl substituent is replaced with isopropyl, and the aryl group on the propanamide chain is a pyrimidine-pyrazole hybrid.
  • Impact : The bulky isopropyl group enhances lipophilicity (logP increases), while the pyrimidine-pyrazole moiety may improve target selectivity (e.g., CFTR modulation).
c) CB2-Selective N-Aryl-Oxadiazolylpropionamides ()
  • Examples: Compounds 6a–6e feature substituents like 2-cyano-4-nitrophenyl or 6-bromopyridin-3-yl on the oxadiazole.
  • Impact: Electron-withdrawing groups (e.g., nitro, bromo) enhance metabolic stability but reduce solubility. These modifications are critical for cannabinoid receptor subtype selectivity .

Core Heterocycle Modifications

a) 1,3,4-Oxadiazole Derivatives ()
  • Examples : Compounds 7c–7f contain a 1,3,4-oxadiazole core with sulfanyl-thiazolyl substituents.
  • Impact : The 1,3,4-oxadiazole ring exhibits higher aromaticity than 1,2,4-oxadiazole, influencing electronic properties and binding interactions. Sulfanyl linkages increase hydrophilicity (melting points: 134–178°C) .

Physicochemical Properties

Property Target Compound* 3-Methoxyphenyl Analog () 1,3,4-Oxadiazole Derivative ()
Molecular Formula C19H19N3O3 C19H19N3O4 C16H17N5O2S2
Molecular Weight (g/mol) 337.14 353.38 375.43
Key Substituents 4-Methylphenyl 3-Methoxyphenyl Sulfanyl-thiazolyl
logP (Predicted) ~3.5 ~3.0 ~2.8
Aromaticity Low (1,2,4-oxadiazole) Low Moderate (1,3,4-oxadiazole)

*Inferred data due to lack of direct experimental values.

Biological Activity

N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that belongs to the family of oxadiazole derivatives. Its structure features a methoxyphenyl group and an oxadiazole moiety, which are known to impart significant biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit a broad spectrum of anticancer activities. For instance, compounds containing the 1,2,4-oxadiazole unit have been shown to induce apoptosis in various cancer cell lines. In a study focusing on similar oxadiazole derivatives, compounds demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5aCEM-13<0.5Induces apoptosis
5bMCF-70.65p53 activation
17aHeLa2.41Cell cycle arrest

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The oxadiazole ring can inhibit various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, enhancing its biological efficacy .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have demonstrated the ability to modulate inflammatory pathways.
  • Antitubercular Properties : Research has indicated potential efficacy against Mycobacterium tuberculosis .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry revealing an increase in apoptotic cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar oxadiazole compounds revealed that these derivatives bind effectively to key enzymes involved in cancer metabolism. The binding affinities were comparable to established anticancer drugs like Tamoxifen, suggesting that structural modifications could enhance their pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.